3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
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Overview
Description
3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is a complex organic compound that features a benzofuran moiety linked to a pyridazine ring via a piperazine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the pyridazine ring and the piperazine bridge. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Specific pathways involved can vary depending on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyridazine-containing molecules. Examples are:
- Benzofuran-2-yl(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Benzofuran-2-yl(4-(6-(4-chlorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Uniqueness
What sets 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine apart is its specific combination of functional groups, which may confer unique biological activities or physical properties. The presence of the ethoxyphenyl group, for instance, can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-31-20-9-7-18(8-10-20)21-11-12-24(27-26-21)28-13-15-29(16-14-28)25(30)23-17-19-5-3-4-6-22(19)32-23/h3-12,17H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDXTFVOHUXZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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